4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine has been identified as a potential radiosensitizer for cancer treatment []. Radiosensitizers enhance the sensitivity of tumor cells to radiation therapy, thereby increasing the effectiveness of the treatment.
The potential of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine as a radiosensitizer was identified through in vitro studies using human prostate cancer (DU-145) and breast cancer (MCF-7) cell lines []. The study demonstrated that 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine exhibited significant growth inhibitory effects against both cell lines, particularly after exposure to radiation. Notably, at a concentration of 10 μM, 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine displayed greater potency than the lead compound, bromonitropropiophenone, and even surpassed the efficacy of doxorubicin, a clinically used anticancer drug, under similar conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2